Brain Penetration Superiority: Zolantidine vs. Cimetidine and Ranitidine
Zolantidine achieves a brain/blood concentration ratio >1.0, while standard H2 antagonists exhibit minimal CNS penetration. Zolantidine infusion in rats yields a steady-state brain/blood ratio of 1.45 [1]. In contrast, cimetidine has a brain/blood ratio of only 0.017 [2]. For ranitidine, the cerebrospinal fluid (CSF) concentration is only 1/30 to 1/20 of the plasma concentration, indicating poor distribution into the CNS [3].
| Evidence Dimension | Steady-state brain/blood concentration ratio in rats |
|---|---|
| Target Compound Data | 1.45 (infusion) |
| Comparator Or Baseline | Cimetidine: 0.017; Ranitidine: CSF/plasma ratio approx. 0.03-0.05 |
| Quantified Difference | Zolantidine's brain/blood ratio is approximately 85-fold higher than cimetidine's. |
| Conditions | Rat model; Zolantidine by infusion; Cimetidine by intraperitoneal injection (100 mg/kg); Ranitidine CSF/plasma data from clinical studies. |
Why This Matters
For CNS research, a brain/blood ratio >1 indicates active brain penetration, which is critical for studying central H2 receptor functions; compounds with ratios <<1 require impractically high systemic doses and risk peripheral toxicity.
- [1] Calcutt CR, Ganellin CR, Griffiths R, Leigh BK, Maguire JP, Mitchell RC, Mylek ME, Parsons ME, Smith IR, Young RC. Zolantidine (SK&F 95282) is a potent selective brain-penetrating histamine H2-receptor antagonist. Br J Pharmacol. 1988 Jan;93(1):69-78. View Source
- [2] Gogas KR, Hough LB, Eberle NB, Lyon RA, Glick SD, Ward SJ, Young RC, Parsons ME. A role for histamine and H2-receptors in opioid antinociception. J Pharmacol Exp Ther. 1989 Sep;250(3):476-84. View Source
- [3] Ranitidine Hydrochloride Capsules Prescribing Information. 2014. View Source
